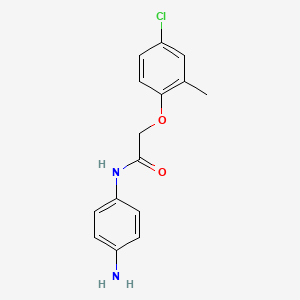
N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both amino and chloro groups in the molecule suggests potential biological activity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” typically involves the following steps:
Starting Materials: 4-Aminophenol, 4-Chloro-2-methylphenol, and acetic anhydride.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated product.
Substitution: Phenolic derivatives.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use as a precursor for biologically active compounds, including pharmaceuticals.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
Material Science: Used in the development of polymers and other advanced materials.
作用机制
The mechanism of action of “N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The presence of the amino and chloro groups suggests it could form hydrogen bonds or participate in electron transfer reactions.
相似化合物的比较
Similar Compounds
- N-(4-Aminophenyl)-2-phenoxyacetamide
- N-(4-Aminophenyl)-2-(4-chlorophenoxy)-acetamide
- N-(4-Aminophenyl)-2-(2-methylphenoxy)-acetamide
Uniqueness
“N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide, with the molecular formula C15H15ClN2O2 and a molecular weight of approximately 290.74 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Structural Characteristics
The compound features both amino and chloro functional groups, which are pivotal in determining its reactivity and biological activity. The presence of these groups suggests that it may interact with various biological targets, including enzymes and receptors, leading to significant biological responses.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets. These interactions can lead to various effects, such as:
- Antimicrobial Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, thereby exerting antimicrobial effects.
- Anti-inflammatory Effects : It could modulate signaling pathways associated with inflammation.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through the inhibition of cancer cell proliferation.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibits bacterial growth by targeting cell wall synthesis. |
| Anti-inflammatory | Modulates inflammatory responses through specific signaling pathways. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation. |
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that compounds similar to this compound demonstrate significant antimicrobial activity. For instance, derivatives have been shown to exhibit potent inhibition against various bacterial strains, suggesting that structural modifications can enhance efficacy .
- Anti-inflammatory Research : In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in activated macrophages, which supports its potential as an anti-inflammatory agent.
- Cancer Cell Proliferation Inhibition : A study evaluating the anticancer properties of related compounds found that certain analogs exhibited low micromolar potency against human cancer cell lines, indicating a promising avenue for further drug development .
Future Directions and Applications
The ongoing research into this compound suggests several potential applications:
- Drug Development : Due to its promising biological activities, this compound could serve as a lead structure for developing new pharmaceuticals targeting inflammation and cancer.
- Material Science : Its unique structural properties may also find applications in developing advanced materials with specific functionalities .
属性
IUPAC Name |
N-(4-aminophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-8-11(16)2-7-14(10)20-9-15(19)18-13-5-3-12(17)4-6-13/h2-8H,9,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIQRNYXMXZEBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














